molecular formula C8H14N4O B13065538 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B13065538
M. Wt: 182.22 g/mol
InChI Key: PPOPXUZOORDFPV-UHFFFAOYSA-N
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Description

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features an amino group and two methyl groups attached to the pyrazole ring, making it a versatile scaffold for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methyl-1H-pyrazole-4-carboxamide: Similar structure but with different substitution patterns.

    4-amino-3,5-dimethyl-1H-pyrazole: Lacks the propanamide group.

    5-amino-3-methyl-1H-pyrazole-4-carboxamide: Different substitution on the pyrazole ring.

Uniqueness

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-4-7(9)5(2)12(11-4)6(3)8(10)13/h6H,9H2,1-3H3,(H2,10,13)

InChI Key

PPOPXUZOORDFPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N)C)N

Origin of Product

United States

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